



# Application of Iohexol-d5 in Pediatric Renal Function Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The accurate assessment of the Glomerular Filtration Rate (GFR) is crucial for the diagnosis, staging, and management of kidney disease in children.[1][2] While endogenous markers like creatinine are commonly used, their accuracy in the pediatric population can be limited.[1][2] The plasma clearance of exogenous filtration markers, such as iohexol, provides a more precise and reliable measurement of GFR.[1][3][4] lohexol is considered a suitable marker due to its low extra-renal excretion, minimal protein binding, and lack of secretion or reabsorption by the kidney tubules.[3]

**lohexol-d5**, a deuterated analog of iohexol, serves as an ideal internal standard for the quantification of iohexol in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopelabeled internal standard is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision in GFR measurement. This application note provides detailed protocols and data for the use of iohexol, with **lohexol-d5** as an internal standard, for GFR determination in pediatric subjects.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from pediatric renal function studies utilizing iohexol plasma clearance.



Table 1: Patient Demographics and GFR in Pediatric Iohexol Clearance Studies

Study Reference	Number of Children	Age Range	Median Age (years)	GFR Range (mL/min/1.7 3 m²)	Median GFR (mL/min/1.7 3 m²)
Tøndel et al. (2017)[1][2]	96	3 months - 17.5 years	9.2	6 - 153	66
Tøndel et al. (2016)	96	3 months - 17.5 years	9.2	6.3 - 153	65.9
Wilson et al. (2018)[5][6]	41	1 - 21 years	Not Reported	Not explicitly stated, but included CKD stages I-IV	73.2 (4-point iGFR)

Table 2: Recommended Blood Sampling Times for Johexol GFR Measurement in Children

GFR Measurement Method	Recommended Sampling Times Post-Iohexol Injection	Target Patient Population	Reference
Single-Point (1p)	3 hours	Children with GFR ≥ 30 mL/min/1.73 m <sup>2</sup>	[1][2]
Two-Point (2p)	2 and 5 hours	Children with a wide spectrum of GFR levels	
Multi-Point (Slope- GFR)	At least two samples (e.g., 2, 3, 3.5, 4, 5 hours)	Children with GFR < 30 mL/min/1.73 m <sup>2</sup>	[1][2]
Multi-Point (Reference)	10, 30, 120, 180, 210, 240, 300 minutes	Research studies establishing reference GFR	[1]



## **Experimental Protocols**

# Protocol 1: GFR Measurement in Children using Iohexol Plasma Clearance (Two-Point Method)

This protocol is based on the findings of Tøndel et al. (2016) and is suitable for a broad range of pediatric patients.

- 1. Patient Preparation:
- Ensure the child is well-hydrated.
- Record the patient's weight and height to calculate Body Surface Area (BSA).
- Establish intravenous (IV) access for iohexol administration and blood sampling. A separate line for blood draws is recommended to avoid contamination.[7]
- 2. Iohexol Administration:
- Aseptically draw a precise dose of iohexol (e.g., Omnipaque™ 300 mg I/mL) into a syringe.
   The dose is typically adapted to body weight.[1] A standard dose of 5 mL can also be used.
   [8]
- Administer the iohexol as an IV bolus injection over 1-2 minutes.[8]
- Record the exact start time of the injection.
- Flush the IV line with sterile saline solution (e.g., 10 mL) to ensure the full dose is delivered. [8]
- 3. Blood Sampling:
- Collect blood samples at 2 hours and 5 hours post-injection.
- For each sample, draw approximately 1-3 mL of blood into a heparinized or EDTA tube.
- If a single IV line is used, discard the initial volume of blood to prevent saline contamination.



- Centrifuge the blood samples to separate the plasma.
- Transfer the plasma into labeled cryovials and store at -20°C or lower until analysis.[8]
- 4. Sample Analysis (LC-MS/MS):
- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To a small volume of plasma (e.g., 50 μL), add an equal volume of a protein precipitation solution containing lohexol-d5 as the internal standard. A common solution is acetonitrile.
  - Vortex mix to precipitate proteins.
  - Centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Utilize a validated LC-MS/MS method for the quantification of iohexol.[3]
  - The method should be capable of separating iohexol from endogenous plasma components.
  - Monitor the specific mass transitions for both iohexol and Iohexol-d5.

#### 5. GFR Calculation:

- Calculate the GFR using the plasma concentrations of iohexol at the 2-hour and 5-hour time points.
- The formula of Jødal and Brøchner-Mortensen (JBM) from 2009 is recommended for twopoint GFR calculation in children.
- The clearance is corrected for BSA.



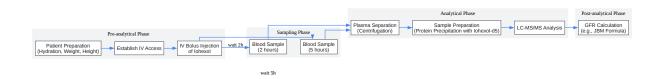
# Protocol 2: Simplified GFR Measurement using Dried Blood Spots (DBS)

This less invasive method is particularly advantageous in pediatrics and shows good correlation with venous sampling.[4][5][6]

- 1. Iohexol Administration:
- Follow steps 2.1 and 2.2 from Protocol 1.
- 2. Blood Sampling (DBS):
- At the desired time points (e.g., 2 and 5 hours post-injection), perform a finger-stick with a sterile lancet.[5][6]
- Allow a drop of blood to form and apply it to a designated area on a filter paper card.
- Allow the blood spots to dry completely at room temperature for at least 3 hours.
- Store the DBS cards in a sealed bag with a desiccant until analysis.
- 3. Sample Analysis:
- A disc is punched from the center of the dried blood spot.
- The iohexol is extracted from the disc using a suitable solvent, which includes the lohexold5 internal standard.
- The extract is then analyzed by LC-MS/MS as described in Protocol 1.
- 4. GFR Calculation:
- Calculate the GFR using the iohexol concentrations obtained from the DBS samples, applying the same formulas as for plasma-based methods.[5][6]

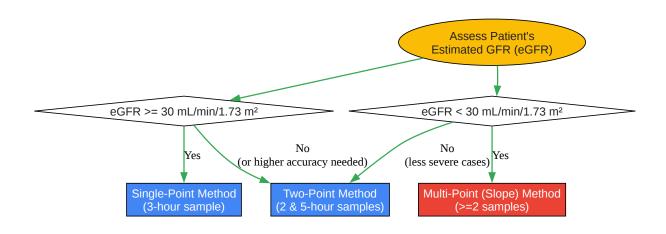
## **Visualizations**





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Caption: Workflow for Pediatric GFR Measurement using the Two-Point Iohexol Plasma Clearance Method.



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- To cite this document: BenchChem. [Application of Iohexol-d5 in Pediatric Renal Function Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562834#application-of-iohexol-d5-in-pediatric-renal-function-studies]

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